

Introduction to Isowighteone: A Molecule of Growing Interest

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Compound of Interest

Compound Name: *Isowighteone*

CAS No.: 68436-47-5

Cat. No.: B1672636

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Isowighteone is a naturally occurring prenylated isoflavone, a specific class of flavonoid compounds.[1][2] Its chemical structure, 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one, with a molecular formula of C₂₀H₁₈O₅ and a molecular weight of approximately 338.4 g/mol, distinguishes it within the vast family of plant-derived phenolics.[1][3][4] This compound has been isolated from various plant sources, including *Ficus mucoso*, *Piscidia piscipula*, *Glycyrrhiza uralensis*, and the roots of *Sophora flavescens*. [1][4]

In recent years, **Isowighteone** has garnered significant attention from the scientific community for its potential therapeutic properties, including promising antimicrobial and antiproliferative activities against various cancer cell lines.[4][5] As with any compound earmarked for potential drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a critical prerequisite for advancing from laboratory discovery to clinical application. The solubility and stability of a molecule dictate its formulation possibilities, bioavailability, storage requirements, and ultimately, its therapeutic efficacy and safety.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the available knowledge on the solubility and

stability of **Isowighteone**, explains the scientific principles governing these characteristics, and provides robust, field-proven experimental protocols for their precise determination.

Part 1: The Solubility Profile of Isowighteone

The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. It directly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.^[6] A compound with poor aqueous solubility will likely exhibit low oral bioavailability, limiting its therapeutic potential.

Understanding solubility in various organic solvents is equally crucial for extraction from natural sources, purification, and the development of suitable dosage forms.

The solubility of flavonoids like **Isowighteone** is governed by several factors:

- **Molecular Structure:** The presence of polar hydroxyl (-OH) groups on the isoflavone backbone contributes to its ability to form hydrogen bonds with polar solvents. Conversely, the nonpolar prenyl group and the aromatic ring system enhance its affinity for less polar, organic solvents.
- **Solvent Properties:** The polarity, hydrogen bonding capability, and pH of the solvent are paramount. Polar protic and aprotic solvents are generally effective at dissolving flavonoids.^[6]
- **Temperature:** Solubility is typically an endothermic process, meaning it often increases with temperature. However, this relationship must be determined empirically.

Qualitative and Quantitative Solubility Data for Isowighteone

While extensive quantitative solubility data for **Isowighteone** is not widely available in peer-reviewed literature—a common challenge for specific natural products—a reliable qualitative profile can be inferred from its isolation and handling procedures.^[6]

Solvent Class	Specific Solvents	Qualitative Solubility	Source
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Acetone	Soluble	[4][7]
Chlorinated	Dichloromethane, Chloroform	Soluble	[4][7]
Esters	Ethyl Acetate	Soluble	[4][7]
Aqueous	Water	Sparingly Soluble / Poorly Soluble	Inferred from isoflavone class properties[6]

This profile suggests that **Isowighteone** has good solubility in common polar organic solvents but is likely to exhibit poor aqueous solubility, a characteristic feature of many isoflavone aglycones.[6] For any serious drug development effort, moving beyond this qualitative assessment to generate precise, quantitative data is essential.

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[6] It is a robust and self-validating system because it ensures that the solvent is fully saturated with the compound, representing a true thermodynamic equilibrium.

Objective: To determine the precise equilibrium solubility of **Isowighteone** in a selected range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

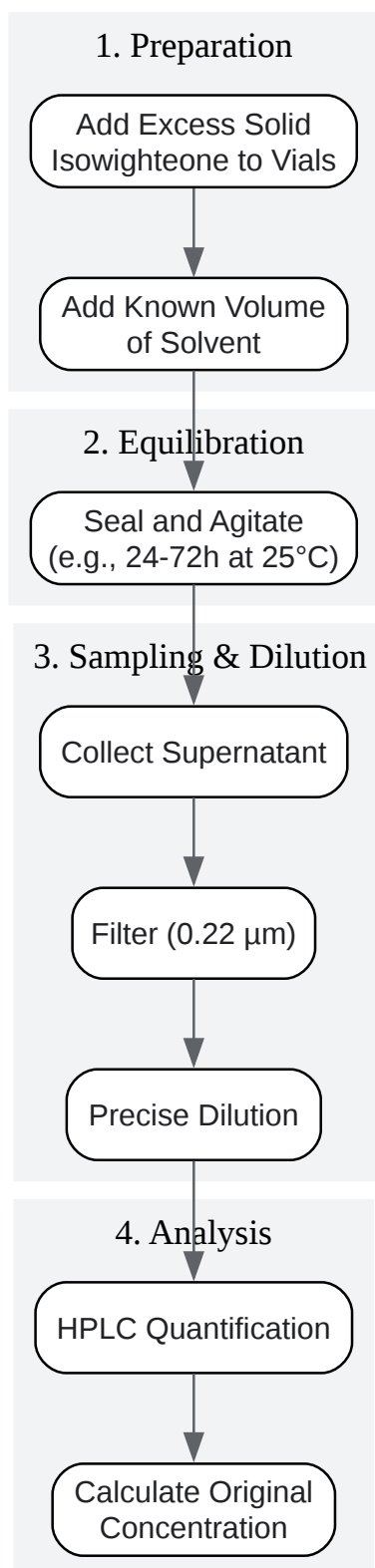
- **Isowighteone** (high purity solid)
- Selected solvents (HPLC-grade or equivalent)
- Scintillation vials or glass flasks with screw caps

- Orbital shaker with temperature control
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PVDF or PTFE, selected for solvent compatibility)
- Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or DAD)

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **Isowighteone** to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
 - To each vial, add a precise, known volume of a specific solvent (e.g., 5 mL).
 - Prepare at least three replicate vials for each solvent to ensure reproducibility.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The goal is to allow the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.[8]
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

- Carefully withdraw a sample from the supernatant.
- Immediately filter the sample using a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially inflating the measured concentration.
- Perform a precise dilution of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.
- Analytical Quantification:
 - Analyze the diluted samples using a validated, stability-indicating HPLC method. A common method for isoflavones involves a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peak shapes.[9]
 - Quantify the concentration of **Isowighteone** against a calibration curve prepared from standard solutions of known concentrations.
- Data Analysis:
 - Calculate the concentration of **Isowighteone** in the original saturated solution by applying the dilution factor.
 - Express the final solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
 - Report the mean and standard deviation for the triplicate measurements for each solvent.



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Caption: Experimental workflow for determining the solubility of **Isowighteone**.

Part 2: The Stability Profile of Isowighteone

The Imperative of Stability Testing

Stability testing is a mandatory component of drug development, guided by international standards such as the International Council for Harmonisation (ICH) guidelines.^{[10][11]} Its purpose is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.^[12] This data is used to establish recommended storage conditions, re-test periods, and shelf-life. Forced degradation (or stress testing) is the initial step, designed to deliberately degrade the compound to identify its degradation pathways and to develop and validate a stability-indicating analytical method.^[12]

The primary degradation pathways for pharmaceutical compounds include:

- Hydrolysis: Cleavage of chemical bonds by reaction with water, often catalyzed by acidic or basic conditions.^[13]
- Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.
- Photolysis: Degradation caused by exposure to light, particularly UV radiation.^[13]

Predicted Stability Profile of Isowighteone

Specific stability data for **Isowighteone** is limited. However, based on the known behavior of structurally related isoflavones, a predictive stability profile can be constructed.

Stress Condition	Predicted Effect on Isowighteone	Rationale / Supporting Evidence for Isoflavone Class
Acidic pH	Potential for degradation.	Degradation of some isoflavone aglycones is most prominent at acidic pH (e.g., pH 3).[14]
Neutral pH	Likely to be relatively stable.	Isoflavone aglycones show virtually no decay at pH 5.6 and 7.0, even at elevated temperatures.[14]
Basic pH	Potential for degradation.	Base-catalyzed hydrolysis is a common degradation pathway for phenolic compounds and can lead to ring-opening or other rearrangements.[13][15]
High Temperature	Degradation is expected to accelerate.	Thermal degradation of isoflavones is well-documented; malonyl isoflavones (related glycosides) convert to glucosides at 40°C.[14][16] The rate of degradation often doubles with every 5-10°C increase in temperature.[17]
**Oxidative (e.g., H ₂ O ₂) **	Susceptible to degradation.	The phenolic hydroxyl groups are prone to oxidation, a common degradation route for flavonoids.[15]
Photolytic (Light)	Susceptible to degradation.	Many isoflavones are photolabile and degrade under sunlight or simulated solar light.[15][16][18] This can occur via direct photolysis or

be sensitized by other molecules in the solution.[18]
[19]

Experimental Protocol: Forced Degradation Studies for Stability Assessment

This protocol outlines a systematic approach to investigating the intrinsic stability of **Isowighteone** by exposing it to stress conditions that exceed those expected during normal storage.

Objective: To identify the potential degradation pathways of **Isowighteone** and to establish a stability-indicating analytical method.

Materials:

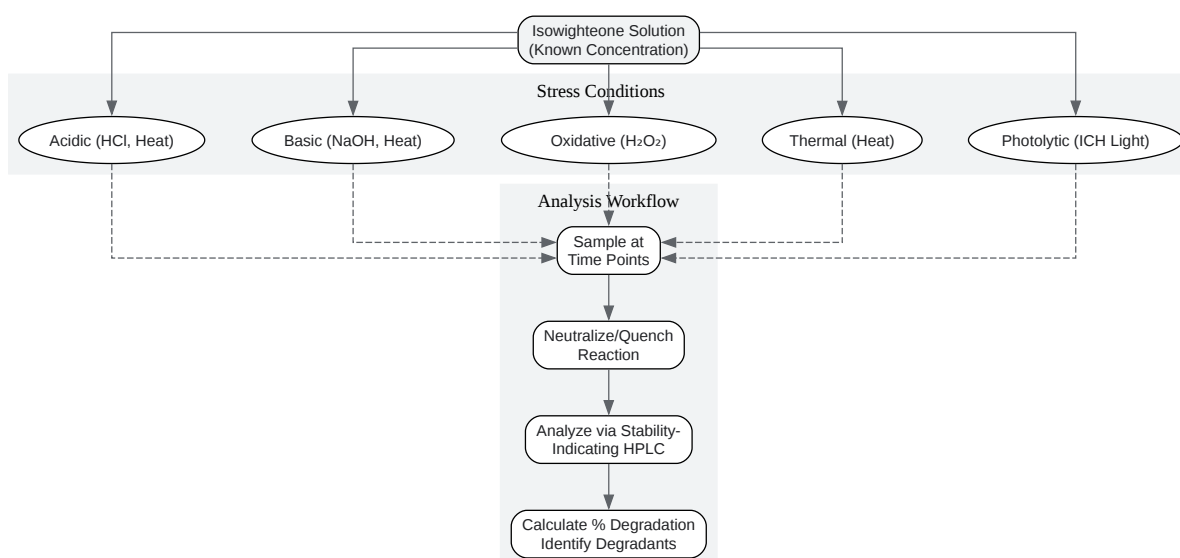
- **Isowighteone** solution of known concentration (e.g., in methanol or acetonitrile)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled ovens
- Photostability chamber (compliant with ICH Q1B guidelines)
- Validated stability-indicating HPLC method

Methodology:

- Preparation of Test Samples:
 - For each condition, prepare samples by adding a small volume of the **Isowighteone** stock solution to the stressor solution. A parallel control sample (**Isowighteone** in solvent without the stressor) should be prepared and kept under ambient, protected conditions.

- Application of Stress Conditions:
 - Acidic Hydrolysis: Mix the sample with 0.1 N HCl. Heat at a controlled temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[15]
 - Basic Hydrolysis: Mix the sample with 0.1 N NaOH. Heat at 80°C for 3 hours.[15]
 - Oxidative Degradation: Mix the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.[15]
 - Thermal Degradation: Heat a solution of **Isowighteone** (in a stable solvent like acetonitrile) at a high temperature (e.g., 80-100°C).
 - Photolytic Degradation: Expose a solution of **Isowighteone** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[20] A control sample should be wrapped in aluminum foil to protect it from light.
- Sample Quenching and Analysis:
 - At designated time points (e.g., 0, 1, 3, 6, 24 hours), withdraw an aliquot of each stressed sample.
 - For acid and base hydrolysis samples, neutralize the solution immediately (with NaOH and HCl, respectively) to halt the degradation reaction.
 - Dilute all samples to a suitable concentration for analysis.
 - Analyze all samples (including controls) by a stability-indicating HPLC-DAD/UV or HPLC-MS method. The method must be able to resolve the parent **Isowighteone** peak from all degradation product peaks.
- Data Interpretation:
 - Calculate the percentage of **Isowighteone** remaining at each time point.
 - Examine the chromatograms for the appearance of new peaks, which represent degradation products.

- A "mass balance" calculation should be attempted, where the decrease in the parent peak area should ideally be accounted for by the increase in the areas of all degradation peaks.
- If using HPLC-MS, the mass-to-charge ratio of the degradation products can be used to propose their chemical structures and elucidate the degradation pathway.



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Caption: Workflow for forced degradation (stability) testing of **Isowigteone**.

Conclusion

Isowighteone stands out as a natural product with considerable therapeutic promise. However, realizing this potential requires a foundational understanding of its physicochemical properties. This guide has established that **Isowighteone** is readily soluble in polar organic solvents like DMSO and acetone but likely possesses poor aqueous solubility, a critical consideration for formulation. Furthermore, its stability profile, inferred from the behavior of related isoflavones, suggests a susceptibility to degradation under acidic, thermal, and photolytic stress.

The true value of this guide lies not only in the consolidated information but in the detailed, actionable protocols provided. For researchers and drug development professionals, the path forward is clear: the empirical determination of **Isowighteone**'s precise solubility and stability characteristics using these standardized methods is a non-negotiable step. The generation of this data will enable rational formulation design, establish appropriate storage and handling procedures, and ultimately, accelerate the journey of **Isowighteone** from a promising molecule to a potential therapeutic agent.

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